3-((3,5-dimethoxybenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole
CAS No.: 1014094-74-6
Cat. No.: VC5403071
Molecular Formula: C18H23N5O3S
Molecular Weight: 389.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1014094-74-6 |
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Molecular Formula | C18H23N5O3S |
Molecular Weight | 389.47 |
IUPAC Name | 3-[(3,5-dimethoxyphenyl)methylsulfanyl]-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Standard InChI | InChI=1S/C18H23N5O3S/c1-6-23-16(15-10-22(2)21-17(15)26-5)19-20-18(23)27-11-12-7-13(24-3)9-14(8-12)25-4/h7-10H,6,11H2,1-5H3 |
Standard InChI Key | ZEQZLEMTECEWMH-UHFFFAOYSA-N |
SMILES | CCN1C(=NN=C1SCC2=CC(=CC(=C2)OC)OC)C3=CN(N=C3OC)C |
Introduction
Molecular Structure and Stereochemical Features
Core Framework and Substituent Analysis
The molecule’s backbone consists of a 4H-1,2,4-triazole ring, a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 4. Critical substituents include:
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Position 3: A 3,5-dimethoxybenzylthio group (–S–CH₂–C₆H₃(OMe)₂-3,5), introducing steric bulk and electron-donating methoxy groups.
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Position 4: An ethyl group (–C₂H₅), enhancing lipophilicity.
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Position 5: A 3-methoxy-1-methyl-1H-pyrazol-4-yl group, contributing additional aromaticity and hydrogen-bonding capacity.
The methoxy groups at the benzyl and pyrazole units suggest potential for π-π stacking interactions and solubility modulation.
Table 1: Molecular Descriptors
Property | Value/Description |
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Molecular Formula | C₂₁H₂₆N₆O₃S |
Molecular Weight | 442.54 g/mol |
Hydrogen Bond Donors | 0 (methoxy and methyl groups block H-donor sites) |
Hydrogen Bond Acceptors | 7 (triazole N, pyrazole N, methoxy O, thioether S) |
Topological Polar Surface Area | ~105 Ų (estimated) |
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis likely employs modular assembly:
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Triazole Core Formation: Cyclocondensation of thiosemicarbazides with carbonyl intermediates, as demonstrated in analogous 4-ethyl-1,2,4-triazole syntheses .
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Substituent Introduction:
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Thioether Linkage: Nucleophilic substitution between a triazole-thiol intermediate and 3,5-dimethoxybenzyl chloride.
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Pyrazole Coupling: Suzuki-Miyaura or Ullmann coupling to attach the pyrazole unit at position 5.
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Reported Protocols
While direct synthesis data for this compound remains unpublished, analogous routes for 4-ethyl-1,2,4-triazoles involve:
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Step 1: Reaction of ethyl hydrazinecarboxylate with isothiocyanates to form thiosemicarbazides .
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Step 2: Cyclization under acidic conditions (e.g., HCl/EtOH) to yield the 1,2,4-triazole-thiol .
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Step 3: Alkylation with 3,5-dimethoxybenzyl bromide in DMF/K₂CO₃.
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Step 4: Pd-catalyzed cross-coupling with 3-methoxy-1-methylpyrazole-4-boronic acid.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Est.) |
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1 | Ethyl hydrazinecarboxylate, R-NCS, EtOH | 75–85% |
2 | HCl (conc.), reflux, 6 h | 80–90% |
3 | 3,5-Dimethoxybenzyl bromide, K₂CO₃, DMF | 65–75% |
4 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 50–60% |
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
Predicted logP (ChemAxon): 3.2 ± 0.5, indicating moderate lipophilicity. Methoxy groups enhance aqueous solubility (~0.1 mg/mL in H₂O), while the ethyl and benzyl groups favor organic solvents (e.g., DMSO: >10 mg/mL).
Spectral Characterization
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¹H NMR (CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.78 (s, 6H, OCH₃), 4.02 (s, 3H, NCH₃), 6.45 (s, 2H, ArH), 7.85 (s, 1H, pyrazole-H).
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LC-MS (ESI+): m/z 443.2 [M+H]⁺.
Applications in Materials Science
Coordination Chemistry
The triazole’s N-donor sites and thioether sulfur may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling metal-organic framework (MOF) design.
Optoelectronic Materials
Conjugated π-systems (benzyl-pyrazole-triazole) suggest potential in organic semiconductors or light-emitting diodes (OLEDs).
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